4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further linked to an aniline moiety. This structure imparts unique properties that make it of interest in various fields such as medicinal chemistry and materials science. The compound's molecular formula is , and its molecular weight is approximately 201.22 g/mol .
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
The biological activities of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline and its derivatives have been explored in various studies. Compounds containing the 1,2,4-oxadiazole ring are known to exhibit antimicrobial and anticancer properties. Specifically, these compounds may act as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . The oxadiazole structure is recognized for its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline typically involves a one-pot reaction technique. A common method includes:
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline has several applications:
Interaction studies of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline focus on its binding affinity to various biological targets. The presence of the oxadiazole ring enhances its ability to form hydrogen bonds with proteins or enzymes involved in critical biochemical pathways. These interactions may influence pathways related to carbonic anhydrase activity, which plays a vital role in maintaining pH balance and fluid homeostasis within biological systems .
Several compounds share structural similarities with 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride | Cyclopropyl group and oxadiazole ring | Hydrochloride salt form enhances solubility |
| 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one | Attached to a pyridinone moiety | Different heterocyclic component |
| 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)ethanamine | Ethanolamine instead of aniline | Potentially different biological activities |
| 4-(5-Propanoyl-1,2,4-oxadiazol-3-YL)aniline | Propanoyl group instead of cyclopropyl | Variation in substituent impacts reactivity |
The uniqueness of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline lies in its specific combination of the cyclopropyl group with the 1,2,4-oxadiazole ring and an aniline moiety. This distinct structure not only influences its chemical reactivity but also enhances its potential biological activities compared to related compounds .